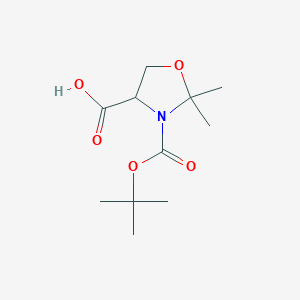

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Descripción general

Descripción

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid undergoes various types of reactions, including:

Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Deprotection Reactions: The Boc group can be removed to reveal the free amine, which can then participate in further reactions.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the removal of the Boc group under mild conditions.

Hydrochloric Acid (HCl): Another reagent for Boc deprotection, often used in organic solvents like ethyl acetate.

Major Products Formed

Aplicaciones Científicas De Investigación

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is used in various scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves the formation of a stable carbamate linkage with the amine group. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated .

Comparación Con Compuestos Similares

Similar Compounds

N-tert-Butoxycarbonyl (N-Boc) derivatives: Commonly used for protecting amines in organic synthesis.

Phenylmethoxycarbonyl (Cbz) derivatives: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Uniqueness

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is unique due to its stability under a wide range of conditions and its ease of removal, making it highly versatile in synthetic applications .

Actividad Biológica

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid (commonly referred to as Boc-DMA) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-DMA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Boc-DMA has the following chemical structure and properties:

- IUPAC Name: (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

- Molecular Formula: C11H19NO5

- Molecular Weight: 229.28 g/mol

- CAS Number: 6932187

Biological Activity

The biological activity of Boc-DMA has been investigated in various contexts, including its potential as an anti-cancer agent and its role in inhibiting specific enzymes.

Enzyme Inhibition

Boc-DMA has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Studies indicate that compounds with similar oxazolidine structures exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for reducing inflammation with minimal gastrointestinal side effects .

Anti-Cancer Properties

Recent research has highlighted the cytotoxic effects of Boc-DMA against various cancer cell lines. For instance:

- Cell Lines Tested: A549 (lung carcinoma), MCF-7 (breast cancer), and LoVo (colon carcinoma).

- Findings: Boc-DMA exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like meloxicam and piroxicam. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism by which Boc-DMA exerts its biological effects includes:

- Inhibition of COX Enzymes: By selectively inhibiting COX-2, Boc-DMA may reduce prostaglandin synthesis, leading to decreased inflammation and tumor growth.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death. This is supported by evidence showing increased levels of active caspases in treated cells .

Case Studies

Several studies have documented the biological activities of Boc-DMA:

Propiedades

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.